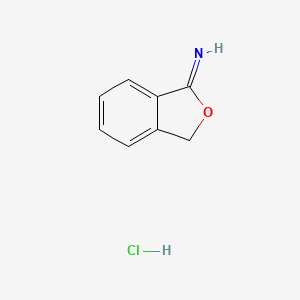

Isobenzofuran-1(3H)-imine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

3H-2-benzofuran-1-imine;hydrochloride |

InChI |

InChI=1S/C8H7NO.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4,9H,5H2;1H |

InChI Key |

KFPMWAYLKGSXAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)O1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isobenzofuran 1 3h Imine Hydrochloride and Its Derivatives

Classical Approaches to Imine Formation and Isobenzofuran (B1246724) Ring Construction

Traditional methods for the synthesis of isobenzofuran-1(3H)-imines rely on well-established chemical transformations, primarily focusing on the formation of the imine bond and the construction of the core isobenzofuran ring system through separate or sequential steps.

The formation of the imine functionality is classically achieved through the condensation reaction of a primary amine with a suitable carbonyl precursor. masterorganicchemistry.comyoutube.com In the context of isobenzofuran-1(3H)-imines, this typically involves the reaction of a primary amine with a carbonyl derivative of isobenzofuranone (also known as phthalide). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. youtube.com

A common precursor is 2-formylbenzoic acid, which can react with primary amines to yield 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org While this reaction can sometimes lead to the formation of N-(3-phthalidyl) amines, under specific conditions, it can be directed towards the formation of the imine. imjst.org The subsequent treatment with hydrochloric acid would then yield the desired isobenzofuran-1(3H)-imine hydrochloride. The choice of reactants and reaction conditions, such as temperature and the use of dehydrating agents, plays a crucial role in the efficiency of the condensation. researchgate.net

Key Carbonyl Precursors and Amine Reactants:

| Carbonyl Precursor | Amine Reactant | Resulting Intermediate/Product Core |

|---|---|---|

| 2-Formylbenzoic acid | Primary heterocyclic amines | 3-Substituted Isobenzofuran-1(3H)-one derivatives imjst.org |

| o-Phthalaldehydic acid | Primary amines | N-(3-Phthalidyl) amines or Schiff bases imjst.org |

| Aldehydes/Ketones | Primary amines | General imine (Schiff base) formation masterorganicchemistry.com |

The construction of the isobenzofuran ring is another critical aspect of the synthesis. Classical approaches often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. For instance, the conversion of o-alkylbenzoic acids into isobenzofuran-1(3H)-ones (phthalides) can be achieved using reagents like NaBrO3/NaHSO3. nih.gov These phthalides then serve as the carbonyl precursors for the subsequent imine formation.

Another strategy involves the ring closure of 1,2-bis(hydroxymethyl)benzene derivatives, which can be obtained from the reduction of phthalic acid or its esters. beilstein-journals.org These methods, while effective, can sometimes require multiple steps and harsh reaction conditions.

Modern and Advanced Synthetic Strategies

More contemporary synthetic methods aim to improve the efficiency, selectivity, and environmental footprint of isobenzofuran-1(3H)-imine synthesis. These include one-pot procedures, the use of catalysts, and the application of green chemistry principles.

Example of a One-Pot Synthesis:

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| Secondary benzothioamides, Carbonyl compounds | n-Butyllithium | (Z)-N-substituted isobenzofuran-1(3H)-imines | clockss.orgcrossref.org |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity under milder conditions. Several catalytic protocols have been developed for the synthesis of isobenzofuran-1(3H)-imine precursors.

A notable example is the silver oxide nanoparticle (Ag2ONPs)-catalyzed synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov This method involves the reaction of substituted 2-iodobenzoic acids with terminal alkynes in the presence of pivalic acid as an additive. nih.gov The resulting isobenzofuranones can then be converted to the corresponding imines.

Palladium catalysis has also been employed in the one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. deepdyve.com Furthermore, Pd-catalyzed coupling of benzyl (B1604629) alcohols and primary amines can selectively produce imines. organic-chemistry.org These catalytic systems often exhibit broad substrate scope and functional group tolerance. nih.govdeepdyve.com

Overview of Catalytic Methods:

| Catalyst | Reaction Type | Precursor Synthesized | Reference |

|---|---|---|---|

| Silver oxide nanoparticles (Ag2ONPs) | 5-exo-dig cyclization | (Z)-3-benzylideneisobenzofuran-1(3H)-ones | nih.gov |

| Palladium complexes | Domino catalysis | Isobenzofuran-1(3H)-ones | deepdyve.com |

| Sulphamic acid | Condensation | Isobenzofuran-1(3H)-ones | researchgate.net |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

An electrochemical approach for the synthesis of isobenzofuran-1-imines has been reported, which utilizes the oxidative halocyclization of o-alkynylbenzamides. rsc.org This method is notable for its use of readily available sodium halides as the halide source and avoids the need for stoichiometric amounts of chemical oxidants and transition metal catalysts. rsc.org

The use of heterogeneous catalysts, such as Amberlyst® 15, for imine synthesis under solventless conditions represents another green approach. peerj.com This catalyst is commercially available, recyclable, and allows for easy separation from the reaction mixture. peerj.com Microwave-assisted synthesis is another technique that aligns with green chemistry principles by reducing reaction times and often eliminating the need for a solvent. researchgate.netanalis.com.my

Green Synthetic Approaches:

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Atom Economy/Reduced Waste | One-pot synthesis | Reduces intermediate isolation steps and solvent usage. | clockss.orgcrossref.org |

| Use of Catalysis | Electrochemical synthesis | Avoids stoichiometric oxidants and metal catalysts. | rsc.org |

| Benign Solvents/Solvent-free | Microwave-assisted synthesis | Reduces reaction times and energy consumption. | researchgate.netanalis.com.my |

| Use of Renewable Feedstocks/Recyclable Catalysts | Heterogeneous catalysis (e.g., Amberlyst® 15) | Facilitates catalyst recovery and reuse, often under solventless conditions. | peerj.com |

Green Chemistry Principles in Isobenzofuran-1(3H)-imine Synthesis

Solvent-Free and Catalyst-Free Approaches

The pursuit of sustainable chemical synthesis has spurred research into solvent-free and catalyst-free reaction conditions. These methods aim to reduce the use of volatile organic compounds and costly or toxic catalysts, thereby minimizing waste and simplifying product purification.

While direct catalyst-free synthesis of isobenzofuran-1(3H)-imines is an emerging area, analogous systems provide insight into the potential of these methods. For instance, the synthesis of isobenzofuran-1(3H)-ones, a closely related scaffold, has been successfully achieved under solvent-free conditions. researchgate.netresearchgate.net One such method employs sulphamic acid as a catalyst for the condensation of 2-carboxybenzaldehyde (B143210) with various ketones. researchgate.netresearchgate.net This approach highlights the feasibility of eliminating bulk solvents from the reaction mixture.

Furthermore, research in broader heterocyclic chemistry has demonstrated the viability of one-pot, catalyst-free reactions for producing other imine-containing structures, such as 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, through the reaction of an amine, phenyl isothiocyanate, and an α-bromoketone in absolute ethanol (B145695) without any additional catalyst. mdpi.com These examples underscore a promising direction for the future development of truly catalyst-free and solvent-free protocols for the title compound.

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and minimize the formation of side products. nih.gov

The application of microwave assistance has been particularly effective in the synthesis of the related isobenzofuran-1(3H)-one core. researchgate.netresearchgate.net A comparative study showcases the remarkable efficiency of microwave irradiation over conventional heating for the sulphamic acid-catalyzed synthesis of these compounds. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isobenzofuran-1(3H)-ones researchgate.netresearchgate.net

| Method | Catalyst | Temperature | Time | Condition |

|---|---|---|---|---|

| Conventional | Sulphamic acid (20 mol%) | 120°C | 105–120 min | Solvent-free |

| Microwave | Sulphamic acid (20 mol%) | 80°C | 2 min | Solvent-free |

Similarly, ultrasound irradiation has proven effective in accelerating reactions involving the isobenzofuran scaffold. In one study, a library of 3-substituted-isoindolin-1-ones was prepared in a one-pot reaction from (Z)-3-benzylideneisobenzofuran-1(3H)-ones under ultrasonic conditions, resulting in high yields and short reaction times. nih.gov The mechanism of acceleration by ultrasound is often attributed to the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, enhancing reaction rates. aidic.it These greener methods are becoming integral to the synthesis of complex heterocyclic molecules. trdizin.gov.tr

Atom Economy and Waste Minimization in Protocols

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of atoms from starting materials into the final product, thus preventing waste at the molecular level. acs.org This concept moves beyond simple percent yield to provide a truer measure of a reaction's efficiency. acs.orgjocpr.com High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations tend to be less economical.

Several modern synthetic strategies for the isobenzofuran-1(3H)-imine scaffold demonstrate high atom economy:

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the one-pot synthesis from secondary benzothioamides and carbonyl compounds, inherently minimize waste by eliminating the need for intermediate workup and purification steps. clockss.org

Tandem Reactions: A metal-free protocol involving a tandem alkynyl Prins- and intramolecular oxycyclization reaction forms two C-O bonds and one C-C bond in a single, highly efficient process. nih.gov Such cascade reactions are highly atom-economical as they build molecular complexity without generating stoichiometric byproducts.

By prioritizing reaction design that maximizes the incorporation of all reactant atoms into the desired structure, chemists can significantly reduce the environmental footprint of synthetic processes. jocpr.com

Precursor Chemistry and Starting Material Optimization for Isobenzofuran-1(3H)-imine Scaffold

Table 2: Precursors for the Synthesis of the Isobenzofuran-1(3H)-imine Scaffold

| Precursor(s) | Reagents/Conditions | Resulting Scaffold/Derivative | Reference |

|---|---|---|---|

| o-Alkynylbenzamides | NaX (X = Cl, Br, I), Electrochemical Oxidation | Halogenated Isobenzofuran-1(3H)-imines | rsc.org |

| Secondary Benzothioamides, Carbonyl Compounds | Butyllithium (B86547) | (Z)-N-Substituted Isobenzofuran-1(3H)-imines | clockss.org |

| o-Alkynylbenzamides | Iodine, Electrophiles | (Iodomethylidene)isobenzofuran-1(3H)-imines | nih.gov |

| 2-(4-Hydroxybut-1-yn-1-yl)benzamides, Aldehydes | BF₃·OEt₂ (Lewis Acid) | 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines | nih.gov |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-ones, Primary Amines | Ultrasound, NaBH₃CN, p-TSA | 3-Substituted-isoindolin-1-ones (via imine intermediate) | nih.gov |

| 2-Carboxybenzaldehyde, Ketones | Sulphamic Acid | Isobenzofuran-1(3H)-ones (related core) | researchgate.netresearchgate.net |

The diversity of these starting materials, from readily available o-alkynylbenzamides to more complex benzothioamides, provides synthetic chemists with a versatile toolbox to construct the target heterocyclic system. clockss.orgrsc.org Optimization often involves modifying substituents on these precursors to fine-tune reactivity and achieve desired regiochemical or stereochemical outcomes.

Stereocontrol and Regioselectivity in Isobenzofuran-1(3H)-imine Synthesis

Controlling stereochemistry and regiochemistry is a critical challenge in the synthesis of substituted heterocyclic compounds. For isobenzofuran-1(3H)-imines, this involves directing the formation of specific double bond isomers (E/Z stereocontrol) and ensuring cyclization occurs at the correct position (regioselectivity).

Significant progress has been made in achieving such control:

Stereoselectivity: A one-pot synthesis starting from secondary benzothioamides and carbonyl compounds was found to produce (Z)-N-substituted isobenzofuran-1(3H)-imines exclusively, with the geometry confirmed by NOESY analysis. clockss.org In a different approach, a metal-free Lewis acid-initiated protocol yielded 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines with E/Z ratios as high as 6:1. nih.gov

Regioselectivity: The question of whether cyclization of o-alkynylbenzamides proceeds via nucleophilic attack from the amide nitrogen (to form a lactam) or the amide oxygen (to form an imine) has been a subject of study. It has been demonstrated that cyclization via the amide oxygen to form the isobenzofuran-1(3H)-imine is often the predominant pathway. nih.gov Furthermore, in syntheses using substituted precursors like N-ethyl-3-methoxybenzothioamide, the methoxy (B1213986) group acts as a directing group, ensuring that lithiation and subsequent reaction occur regioselectively at the 2-position of the benzene ring. clockss.org Electrochemical protocols have also been shown to exhibit excellent regioselectivity in the formation of isobenzofuran-1-imines. rsc.org

Table 3: Examples of Stereocontrol and Regioselectivity

| Synthetic Method | Key Feature | Outcome | Reference |

|---|---|---|---|

| Dilithiobenzothioamide + Carbonyl | One-pot cyclization | Exclusive formation of (Z)-isomer | clockss.org |

| Tandem Prins/Oxycyclization | Lewis acid-initiated | E/Z ratio up to 6:1 | nih.gov |

| Iodocyclization of o-alkynylbenzamides | Intramolecular cyclization | Preferential O-attack to form imine over N-attack | nih.gov |

| Lithiation of N-ethyl-3-methoxybenzothioamide | Methoxy directing group | Highly regioselective lithiation at C-2 position | clockss.org |

| Electrochemical Halocyclization | Anodic oxidation | Regioselective 5-exo-dig cyclization | rsc.org |

These findings highlight how the careful choice of precursors, reagents, and reaction conditions can effectively steer the synthesis towards a single, desired isomer, a crucial aspect for the development of compounds with specific biological or material properties.

Reactivity and Reaction Mechanisms of Isobenzofuran 1 3h Imine Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Imine Moiety

The imine moiety (C=N) in Isobenzofuran-1(3H)-imine hydrochloride is the primary center of reactivity. As a hydrochloride salt, the imine nitrogen is protonated, forming an iminium ion. This protonation significantly enhances the electrophilicity of the imine carbon, making it highly susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com In contrast to the less electrophilic nature of neutral imines, the iminium cation is a potent electrophile, readily engaging in addition reactions. nih.gov The nitrogen atom, being protonated, has diminished nucleophilicity.

Addition Reactions to the C=N Bond

The principal reaction of the iminium group is the nucleophilic addition to the carbon-nitrogen double bond. nih.govunizin.org This process is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism involves the direct attack of a nucleophile on the electrophilic imine carbon, leading to a tetrahedral intermediate.

A wide array of nucleophiles can participate in these addition reactions. The reaction's efficiency can be influenced by the nature of the nucleophile and the reaction conditions. The use of stable precursors that generate imines in situ has become a common strategy in organic synthesis to overcome challenges related to imine stability. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Imines/Iminium Ions

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Carbon Nucleophiles | Enol ethers | β-amino carbonyl compounds | nih.gov |

| Organometallic reagents (e.g., Grignard) | Amines | wikipedia.org | |

| Cyanide | α-aminonitriles | nih.gov | |

| Heteroatom Nucleophiles | Water (Hydrolysis) | Carbonyl compound + Amine | masterorganicchemistry.comlibretexts.org |

| Alcohols | α-amino ethers | nih.gov | |

| Thiols | α-amino thioethers | nih.gov |

This table is illustrative of general imine reactivity and is not specific to this compound.

Hydrolysis and Interconversion Pathways

Imines and their salts are susceptible to hydrolysis, a reaction that reverses their formation. masterorganicchemistry.com For this compound, treatment with aqueous acid would readily convert it back to the corresponding carbonyl compound, o-phthalaldehydic acid (which exists in equilibrium with 3-hydroxyisobenzofuran-1(3H)-one), and ammonium (B1175870) chloride. masterorganicchemistry.comnih.gov

The mechanism for hydrolysis under acidic conditions is the reverse of imine formation and proceeds through several key steps: masterorganicchemistry.comlibretexts.orglibretexts.org

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic imine carbon. libretexts.org

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom, forming a carbinolamine intermediate. unizin.orglibretexts.org

Elimination: The amino group is eliminated as ammonia, which is protonated under acidic conditions to form the ammonium ion. This step regenerates a carbonyl group.

This reversibility is a key feature of imine chemistry, and the equilibrium can be controlled by the reaction conditions, particularly the pH and the presence of water. masterorganicchemistry.comlibretexts.org

Transformations of the Isobenzofuran (B1246724) Ring System

The isobenzofuran core of the molecule also possesses distinct reactivity, allowing for various structural transformations. These can include reactions that open the heterocyclic ring or functionalize the bicyclic system.

Ring-Opening and Ring-Closing Reactions

The isobenzofuran ring system can undergo ring-opening reactions under certain conditions. For instance, strong nucleophilic attack at the C1 position, followed by cleavage of the C-O bond, can lead to ring-opened derivatives of 2-acylbenzamide. This is analogous to the hydrolysis of the lactone ring in related isobenzofuranone compounds. Studies on related benzocyclobutenonic systems have shown that acid-catalyzed cleavage of the ring can occur, competing with other thermal ring-opening processes. researchgate.net

Conversely, the formation of the Isobenzofuran-1(3H)-imine ring is a key synthetic step, often achieved through cyclization reactions. One-pot syntheses of N-substituted isobenzofuran-1(3H)-imines have been developed from N-substituted benzothioamides and carbonyl compounds, demonstrating a ring-closing pathway. clockss.org Another method involves the selenocyclization of olefinic amides to produce substituted isobenzofuran-1(3H)-imine derivatives. rsc.org

Functionalization and Derivatization of the Benzofuran (B130515) Moiety

The aromatic portion of the isobenzofuran ring system is amenable to functionalization, primarily through electrophilic aromatic substitution. The existing substituents on the ring will direct incoming electrophiles to specific positions. Furthermore, the synthesis of derivatives with substituents on the aromatic ring is a common strategy. For example, 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones have been synthesized via cascade reactions, indicating that the core structure can be built with various functional groups already in place. nih.gov

The parent isobenzofuran is known to be a highly reactive diene in Diels-Alder cycloaddition reactions due to the resonance energy gained by forming a stable benzene (B151609) ring in the product. beilstein-journals.org While the imine functionality at the 1-position alters the electronic nature of the heterocyclic ring compared to the parent isobenzofuran, the potential for cycloaddition reactions remains an area for investigation.

Mechanistic Investigations of this compound Reactions

Mechanistic studies on this compound itself are not widely reported, but its reactivity can be understood from the well-established mechanisms of imine and iminium ion chemistry. nih.govunizin.org The key mechanistic feature is the enhanced electrophilicity of the iminium carbon, which dictates its reaction pathways. nih.gov

The formation of imines from primary amines and carbonyls is an acid-catalyzed process that proceeds via a carbinolamine intermediate. unizin.org The rate of this reaction is highly pH-dependent, with a maximum rate typically observed around pH 5. libretexts.org At lower pH, the amine nucleophile is excessively protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org

The mechanism of nucleophilic addition to the pre-formed this compound involves the direct attack of the nucleophile on the C=N bond, as the iminium ion is already activated. DFT calculations and mechanistic studies on related systems support the in-situ formation of imines from stable precursors, followed by nucleophilic attack. nih.gov

Table 2: Summary of Key Mechanistic Steps for Imine/Iminium Ion Reactions

| Reaction Type | Step 1 | Step 2 | Step 3 | Step 4 | Reference |

|---|---|---|---|---|---|

| Hydrolysis (Acidic) | Protonation of Imine N | Nucleophilic attack by H₂O | Proton Transfer | Elimination of Amine | masterorganicchemistry.comlibretexts.org |

| Nucleophilic Addition | Attack of nucleophile on iminium carbon | Neutralization of resulting cation (if applicable) | - | - | nih.govnih.gov |

| Formation (Acidic) | Nucleophilic attack by amine on carbonyl | Proton Transfer (to form carbinolamine) | Protonation of -OH group | Elimination of H₂O | unizin.orglibretexts.org |

Kinetic and Thermodynamic Studies of Reaction Profiles

The formation of an imine bond, such as that in isobenzofuran-1(3H)-imine, is a reversible process involving the reaction of a carbonyl compound with an amino group, accompanied by the elimination of a water molecule. nih.gov Studies on dynamic imine libraries have shown that the kinetic and thermodynamic profiles of imine formation can be significantly influenced by the surrounding chemical environment. nih.gov For instance, the presence of a self-assembled capsule has been observed to modulate the constituents of a dynamic combinatorial library (DCL) of imines, leading to a preferential formation of specific imine constituents. nih.gov

In a typical scenario, the constituents of an imine-based DCL exchange their components through reversible bond formation, a process that is generally under thermodynamic control, favoring the most stable constituent. nih.gov However, external factors can shift this equilibrium. For example, when benzaldehyde (B42025) and p-chloroaniline were reacted in the presence of a hexameric resorcinarene (B1253557) capsule, the corresponding imine was formed. Subsequent addition of a different aldehyde to the mixture resulted in a shift in the equilibrium, with the initial imine concentration decreasing as a new imine was formed. nih.gov This demonstrates the dynamic nature of the imine bond and its susceptibility to changes in reaction conditions.

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, the general principles of imine chemistry suggest that its formation and subsequent reactions would be subject to similar kinetic and thermodynamic controls. The protonation of the imine nitrogen in the hydrochloride salt would likely influence its reactivity profile compared to the free base.

Table 1: Factors Influencing Imine Reaction Profiles

| Factor | Description | Potential Effect on this compound |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Acid or base catalysis can accelerate the formation and hydrolysis of the imine. The hydrochloride salt itself can act as an acid catalyst. |

| Solvent | The liquid in which a solute is dissolved to form a solution. | The polarity and protic nature of the solvent can influence reaction rates and equilibrium positions. |

| Temperature | A measure of the average kinetic energy of the particles in a substance. | Generally, increasing the temperature increases the reaction rate but may affect the equilibrium position. |

| Concentration | The amount of a constituent divided by the total volume of a mixture. | Higher concentrations of reactants can drive the equilibrium towards product formation. |

| pH | A measure of hydrogen ion concentration. | The pH of the reaction medium is critical for imine formation and stability. The hydrochloride salt will lower the pH of an aqueous solution. |

Cycloaddition Reactions Involving Isobenzofuran-1(3H)-imines

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic scaffolds. nih.gov Isobenzofurans, the parent heterocyclic system of isobenzofuran-1(3H)-imines, are known to participate in Diels-Alder reactions as transient intermediates. chemrxiv.org

[2+2] and [4+2] Cycloadditions

Both [2+2] and [4+2] cycloaddition reactions have been reported for imines, leading to the formation of diverse molecular architectures. nih.gov Photosensitized [4+2]-cycloaddition of quinolines with alkenes has been shown to produce complex polycyclic scaffolds with high regioselectivity and diastereoselectivity. nih.gov Interestingly, by modulating the substrate, the reaction pathway can be shifted towards a [2+2] cycloaddition, yielding azetidine (B1206935) derivatives. nih.gov

While specific examples of [2+2] and [4+2] cycloadditions involving this compound are not prevalent in the literature, the isobenzofuran core is a known participant in [4+2] cycloadditions. chemrxiv.org It is plausible that the imine functionality could also engage in such reactions, either as a dienophile or as part of a diene system, depending on the substitution pattern and reaction conditions.

Multi-Component Reactions Featuring this compound as a Component

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. nih.gov Imine-based MCRs are particularly valuable due to the wide availability of aldehydes and amines, which can be used to generate a vast number of imines in situ. nih.gov These imines can then participate in a variety of transformations, leading to a diverse range of products. nih.gov

Several well-known MCRs, such as the Strecker, Bucherer-Bergs, Mannich, and Petasis reactions, are initiated by the formation of an imine or iminium ion. nih.gov For instance, the Strecker synthesis of α-amino acids involves the reaction of an aldehyde or ketone with an amine and a cyanide source, proceeding through an imine intermediate. nih.gov

Given the reactivity of the imine functional group, it is conceivable that this compound could serve as a component in MCRs. The hydrochloride salt could potentially act as both the imine source and an in-situ acid promoter. A one-pot reaction involving 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in the absence of a catalyst has been reported to yield a thiazol-2(3H)-imine derivative, showcasing the potential for multicomponent assembly around a core structure. mdpi.com Although not directly involving isobenzofuran-1(3H)-imine, this highlights the feasibility of such reactions.

Derivatization Strategies and Analogue Synthesis of Isobenzofuran 1 3h Imine Hydrochloride

Synthesis of Substituted Isobenzofuran-1(3H)-imine Derivatives

The synthesis of substituted isobenzofuran-1(3H)-imine derivatives has been achieved through several innovative strategies, primarily by introducing substituents on the imine nitrogen (N-substitution) or at the 3-position of the isobenzofuran (B1246724) ring.

A prominent one-pot methodology for preparing (Z)-N-substituted isobenzofuran-1(3H)-imines begins with secondary benzothioamides. crossref.orgclockss.org This process involves the reaction of the benzothioamide with two equivalents of butyllithium (B86547) to generate a 2,N-dilithio-N-alkyl(or aryl)benzothioamide intermediate. This intermediate subsequently reacts with various carbonyl compounds, and upon aqueous workup, yields the desired N-substituted isobenzofuran-1(3H)-imines in satisfactory yields. clockss.org This method is notable for its efficiency and the ability to introduce a variety of substituents at the 3-position, depending on the carbonyl compound used. clockss.org

For example, the reaction of the dilithiated N-ethylbenzothioamide with benzaldehyde (B42025) produces (Z)-N-ethyl-3-phenylisobenzofuran-1(3H)-imine in 83% yield. clockss.org The versatility of this reaction is demonstrated by using different aldehydes and ketones, leading to a range of 3-substituted derivatives. clockss.org

| Entry | Carbonyl Compound | N-Substituent | 3-Substituent | Product | Yield (%) | Ref |

| 1 | Benzaldehyde | Ethyl | Phenyl | (Z)-N-Ethyl-3-phenylisobenzofuran-1(3H)-imine | 83 | clockss.org |

| 2 | 4-Chlorobenzaldehyde | Ethyl | 4-Chlorophenyl | (Z)-N-Ethyl-3-(4-chlorophenyl)isobenzofuran-1(3H)-imine | 74 | clockss.org |

| 3 | Benzaldehyde | Butyl | Phenyl | (Z)-N-Butyl-3-phenylisobenzofuran-1(3H)-imine | 80 | clockss.org |

| 4 | Benzophenone | Phenyl | Diphenyl | (Z)-N,3,3-Triphenylisobenzofuran-1(3H)-imine | 63 | clockss.org |

| 5 | 4-Pyridinecarboxaldehyde | Ethyl | 4-Pyridyl | (Z)-N-Ethyl-3-(4-pyridyl)isobenzofuran-1(3H)-imine | 70 | clockss.org |

This table presents a selection of synthesized (Z)-N-substituted isobenzofuran-1(3H)-imines using the dilithiobenzothioamide method.

Another fundamental approach to this heterocyclic system involves 2-cyanobenzaldehyde (B126161) as a starting material. researchgate.netnih.gov The reaction between 2-cyanobenzaldehyde and primary amines is a classical method for forming imines. libretexts.org In this case, the bifunctional nature of 2-cyanobenzaldehyde allows for an initial nucleophilic attack by the amine on the aldehyde group, followed by an intramolecular cyclization involving the nitrile group to form the isobenzofuran-1(3H)-imine or its tautomeric isoindolin-1-imine form. researchgate.net The reaction conditions can be tuned to favor the desired product. researchgate.net

Design and Preparation of Structurally Related Isobenzofuran Analogues

The design and synthesis of analogues of isobenzofuran-1(3H)-imine have expanded to include related heterocyclic systems such as isobenzofuran-1(3H)-ones (phthalides) and isoindolinones. These analogues often share common synthetic precursors and exhibit interesting chemical properties. researchgate.netorganic-chemistry.org

Isobenzofuran-1(3H)-ones (Phthalides): These compounds are direct analogues where the imine group is replaced by a carbonyl group. They can be synthesized from indane derivatives through oxidation in subcritical water. researchgate.net A more common route involves the condensation of 2-carboxybenzaldehyde (B143210) with ketones, a reaction that can be catalyzed by sulphamic acid under solvent-free conditions. researchgate.net Furthermore, functionalization at the C-3 position has been achieved through DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds. nih.gov

Isoindolinones: These structures are tautomeric isomers of isobenzofuran-1(3H)-imines and represent a significant class of related analogues. researchgate.net A variety of synthetic methods have been developed, often starting from 2-acylbenzonitriles or 2-carboxybenzaldehyde derivatives. researchgate.netorganic-chemistry.org For instance, an efficient one-pot synthesis of novel isoindolinones proceeds from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov

Halogenated and Methylene-Substituted Analogues: Modern synthetic methods have enabled the preparation of more complex analogues. An electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides provides access to a variety of halogenated isobenzofuran-1-imines. rsc.org This method utilizes simple sodium halides as the halogen source and avoids stoichiometric oxidants. rsc.org Additionally, 3-(methoxycarbonylmethylene)isobenzofuran-1-imines have been prepared via palladium-catalyzed oxidative carbonylation of 2-alkynylbenzamides, representing another class of functionalized analogues. nih.gov

Structure-Reactivity and Structure-Property Relationships in Isobenzofuran-1(3H)-imine Analogues

The chemical reactivity and physical properties of isobenzofuran-1(3H)-imine analogues are intrinsically linked to their molecular structure, including the nature of substituents and the electronic characteristics of the heterocyclic core.

Reactivity of the Imine Bond: The C=N double bond is the primary site of reactivity in isobenzofuran-1(3H)-imines. nih.gov This bond is susceptible to hydrolysis under acidic conditions, which can reverse its formation. libretexts.org The reactivity of the imine can be modulated by the electronic nature of the substituent on the nitrogen atom. Electron-withdrawing groups can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The formation of imines is often pH-dependent, with optimal rates typically observed in slightly acidic conditions (around pH 5). libretexts.org

Substituent and Solvent Effects: In the closely related 3-phenylamino-isobenzofuran-1(3H)-one analogues, the nature and position of substituents on the phenylamino (B1219803) ring significantly influence their physicochemical properties. researchgate.net Studies have shown that substituents can induce intramolecular charge transfer (ICT) interactions, which are reflected in their solvatochromic behavior. researchgate.net For instance, the introduction of a nitro group, a strong electron-withdrawing group, leads to a significant hypsochromic (blue) shift in absorption spectra compared to the unsubstituted compound, indicating altered electronic transitions within the molecule. researchgate.net The relationship between the absorption frequencies and solvent parameters (like polarity and hydrogen bonding capacity) helps to quantify these solute-solvent interactions. researchgate.net

Structural Effects on Macroscopic Properties: For imine-containing materials, structure-reactivity relationships directly impact macroscopic properties. nih.gov The rate and equilibrium constants of imine formation are a function of the molecular structure of the amine and aldehyde precursors. nih.gov For example, in certain polymeric systems, the presence of specific functional groups can stabilize the transition state of imine formation, leading to higher reaction rates and equilibrium constants. nih.gov These kinetic and thermodynamic parameters, in turn, influence material properties like stiffness and flow. nih.gov

Targeted Functionalization for Specific Chemical Applications (excluding biological)

The targeted functionalization of the isobenzofuran-1(3H)-imine core is pursued to create intermediates for advanced synthesis and to develop molecules for materials science.

Intermediates in Heterocyclic Synthesis: The isobenzofuran scaffold is a versatile building block for constructing more complex heterocyclic systems. For example, isobenzofuran-1(3H)-one can undergo a (5+2) cycloaddition reaction with imine compounds in the presence of an acid catalyst to form seven-membered 1,3-oxazepine rings. researchgate.net This demonstrates the utility of the core structure in divergent synthetic pathways, where its inherent reactivity is harnessed to build larger, more complex molecules.

Platforms for C-H Functionalization: The imine group can serve as a temporary directing group to guide metal-catalyzed C-H functionalization at specific positions on the aromatic ring that would otherwise be difficult to access. nih.gov By forming a reversible imine with a substrate like a 2-arylbenzaldehyde, a suitably designed template can facilitate selective meta-C-C bond formation, overruling the more common ortho-functionalization. nih.gov This strategy streamlines the synthesis of complex molecules by avoiding multiple pre-functionalization steps. nih.gov

Applications in Materials Science: Analogues of isobenzofuran-1(3H)-imine are being explored for applications in materials chemistry. For instance, imine-containing polyazomethines have been investigated as donor materials in bulk-heterojunction (BHJ) photovoltaic systems. nih.gov The structural characteristics of these imine-based polymers, such as the type of alkyl substitution, influence their supramolecular organization, solubility, and thermal properties (e.g., glass transition temperature). nih.gov These properties are critical for their performance in organic electronic devices.

Computational and Theoretical Investigations of Isobenzofuran 1 3h Imine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution, molecular geometry, and energetic stability of a compound. For Isobenzofuran-1(3H)-imine hydrochloride, these calculations are crucial for elucidating the effects of the imine functionalization and protonation on the isobenzofuran (B1246724) core.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on molecules related to the isobenzofuran core have provided significant insights into their electronic properties. For this compound, DFT calculations would be instrumental in determining the optimized geometry, electronic charge distribution, and molecular orbital energies.

Protonation at the imine nitrogen is expected to significantly alter the electronic landscape of the molecule. DFT calculations can precisely model this by predicting changes in bond lengths, bond angles, and dihedral angles upon the addition of a proton and a chloride counter-ion. The electron-withdrawing effect of the protonated iminium group would likely influence the aromaticity of the fused benzene (B151609) ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This data is representative and based on DFT studies of similar heterocyclic imines. Specific values for the title compound would require dedicated calculations.

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.30 Å |

| C-O Bond Length (in heterocycle) | ~1.37 Å |

| N-H Bond Length | ~1.02 Å |

| C-N-H Bond Angle | ~120° |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to validate DFT results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energies and molecular properties.

For this compound, ab initio calculations would be particularly useful in accurately determining the proton affinity of the parent imine. The proton affinity is a measure of the gas-phase basicity of a molecule and is crucial for understanding the stability of the hydrochloride salt. High-level ab initio methods can provide benchmark values for the energetics of protonation.

Conformational analysis of the molecule can also be performed using ab initio methods. While the isobenzofuran core is largely planar, the orientation of the N-H bond and potential interactions with the chloride counter-ion can be explored. These calculations can help identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for studying the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations in an aqueous environment would reveal the solvation structure around the molecule. The protonated iminium group and the chloride ion would be expected to be strongly solvated by water molecules through hydrogen bonding. These simulations can quantify the number of water molecules in the first and second solvation shells and their residence times.

Furthermore, MD simulations can explore the conformational space of the molecule in solution. While the core structure is rigid, the dynamics of the exocyclic N-H group and its interaction with the solvent and the chloride ion can be monitored. This can provide insights into the dynamic stability of the molecule and potential conformational changes that may be relevant to its biological activity or chemical reactivity.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to identify the most likely sites for nucleophilic or electrophilic attack and to map out the energy profiles of potential reaction pathways.

The study of reaction mechanisms often involves the identification of transition states, which are the energy maxima along a reaction coordinate. Computational methods can be used to locate these transition state structures and calculate their energies, providing the activation energy for a given reaction.

A potential reaction of interest for this compound is hydrolysis, where the imine is converted back to a carbonyl group. Theoretical calculations can model the stepwise mechanism of this reaction, involving the nucleophilic attack of a water molecule on the iminium carbon, followed by proton transfers and the eventual departure of ammonia. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This would provide a quantitative measure of the kinetic and thermodynamic feasibility of the hydrolysis process.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound Note: This data is illustrative and based on general principles of imine hydrolysis. Actual values would require specific calculations.

| Reaction Step | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Iminium ion + H₂O) | 0.0 |

| Transition State 1 (Water attack) | +15 to +25 |

| Intermediate (Carbinolamine) | +5 to +10 |

| Transition State 2 (Proton transfer) | +20 to +30 |

| Products (Carbonyl + NH₄⁺) | -5 to -15 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the case of this compound, the protonation of the imine nitrogen significantly lowers the energy of the LUMO. This makes the iminium carbon more electrophilic and susceptible to attack by nucleophiles. The LUMO is expected to have a large coefficient on the iminium carbon, indicating that this is the primary site for nucleophilic attack.

The HOMO, on the other hand, would be primarily located on the fused benzene ring and the oxygen atom of the heterocycle. This suggests that the molecule could act as a nucleophile in reactions with strong electrophiles, with the reaction likely occurring at the aromatic ring.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is an estimation based on FMO principles and studies of similar protonated heterocycles.

| Molecular Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -8.0 to -9.5 | Benzene ring, Oxygen atom |

| LUMO | -2.5 to -4.0 | Iminium carbon and nitrogen |

| HOMO-LUMO Gap | 5.5 to 6.5 | - |

The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The protonation of the imine is expected to decrease the HOMO-LUMO gap compared to the neutral parent imine, consistent with the increased reactivity of the iminium ion.

Solvent Effects on Reaction Mechanisms: A Computational Perspective

Computational chemistry provides a powerful lens for understanding how solvents influence chemical reactions at a molecular level. For a compound like this compound, the surrounding solvent can significantly alter its stability, reactivity, and electronic properties. While direct computational studies on this specific imine hydrochloride are not extensively documented in peer-reviewed literature, the principles can be effectively demonstrated through theoretical investigations on closely related isobenzofuranone structures. xjournals.comresearchgate.net

Research on analogous compounds, such as 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-ones, utilizes methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model solvent-solute interactions. xjournals.com These studies reveal that both specific interactions (e.g., hydrogen bonding) and non-specific interactions (e.g., polarity) play a crucial role.

Computational models, particularly the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. researchgate.net This approach allows for the calculation of key electronic parameters in different media. For instance, calculations performed in the gas phase versus in a solvent like methanol show distinct differences in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. xjournals.com The energy gap between these orbitals (Egap) is a critical factor influencing the molecule's electronic transitions and reactivity. Solvents can modulate this gap, thereby affecting the intramolecular charge transfer (ICT) character of the molecule. researchgate.net A more polar solvent can stabilize charge-separated states, potentially lowering the energy barrier for certain reaction pathways or shifting absorption spectra.

These computational findings are crucial for predicting reaction outcomes and designing synthetic routes. By simulating a reaction in various solvents, chemists can anticipate changes in mechanism, transition state energies, and product distributions, allowing for the selection of an optimal reaction medium.

Table 1: Key Computational Findings on Solvent Effects in Isobenzofuran Analogs

| Computational Method | Investigated Effect | General Finding | Citation |

| DFT / TD-DFT | Solvatochromism | Solvent polarity influences UV-Vis absorption maxima, indicating changes in electronic transition energies. | xjournals.com |

| PCM (Polarizable Continuum Model) | Stability in Solvents | Tautomeric stability can be highly dependent on the dielectric constant of the solvent. | researchgate.net |

| HOMO/LUMO Analysis | Electronic Properties | Solvents alter the HOMO-LUMO energy gap, affecting the intramolecular charge transfer (ICT) character. | xjournals.com |

| Kamlet-Taft & Catalán Parameters | Specific/Non-specific Interactions | Used to correlate shifts in spectroscopic data with the solvent's hydrogen bonding capabilities and polarity/polarizability. |

Spectroscopic Parameter Prediction through Computational Chemistry (e.g., NMR, IR)

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, providing a vital link between a molecule's structure and its spectral signature. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its structural confirmation and characterization.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uncw.edu A typical workflow involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of all contributing structures. github.io

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io

NMR Calculation: Performing single-point GIAO calculations on each optimized conformer, often with a larger basis set and including a solvent model (e.g., PCM) to better simulate experimental conditions. escholarship.org

Boltzmann Averaging: Calculating the final predicted chemical shifts by averaging the values for each conformer based on their relative energies. uncw.edu

This process yields theoretical chemical shifts that can be compared with experimental data to confirm the proposed structure.

Table 2: Illustrative Example of Predicted ¹H NMR Chemical Shifts for Isobenzofuran-1(3H)-imine Moiety This table is a hypothetical representation of computational output and does not represent experimental data.

| Proton | Functional Group | Predicted Chemical Shift (ppm) |

| H1 | Aromatic (Benzene ring) | 7.2 - 7.8 |

| H2 | Aromatic (Benzene ring) | 7.2 - 7.8 |

| H3 | Aromatic (Benzene ring) | 7.2 - 7.8 |

| H4 | Aromatic (Benzene ring) | 7.2 - 7.8 |

| H5 | Methylene (-CH₂) | ~5.3 |

| H6 | Imine (-NH) | >9.0 (deshielded) |

IR Spectra Prediction: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov These predicted spectra are invaluable for assigning peaks in an experimental spectrum to specific functional group vibrations. For this compound, key predicted absorptions would include the C=N stretching of the imine group, C-H stretching from the aromatic and methylene groups, and C=C stretching within the aromatic ring. researchgate.netvscht.cz The presence of the hydrochloride would also influence the N-H bond vibrations. Comparing the computed frequencies with the experimental IR spectrum helps to confirm the presence of these key structural features.

Table 3: Predicted Characteristic IR Frequencies for this compound Frequencies are typical ranges and would be precisely calculated in a computational study.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Imine Hydrochloride (NH⁺) | 2800 - 3100 | Medium-Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methylene (CH₂) | 2850 - 2960 | Medium |

| C=N Stretch | Imine | 1640 - 1690 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ether | 1050 - 1150 | Strong |

Advanced Spectroscopic Characterization Methodologies for Isobenzofuran 1 3h Imine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Isobenzofuran-1(3H)-imine hydrochloride, a combination of one-dimensional and multidimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

High-resolution one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would reveal the number of different types of protons, their integration (ratio), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum would show the number of unique carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl-like).

To resolve ambiguities and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton, including the placement of quaternary carbons and confirming the fusion of the bicyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation.

Illustrative ¹H and ¹³C NMR Data Table for this compound Note: This table is an illustrative example of expected data format, not experimental results.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| C1 | - | ~165 | - |

| C3 | ~5.3 (2H, s) | ~70 | C1, C3a, C4 |

| C3a | - | ~145 | - |

| C4 | ~7.6 (1H, d) | ~125 | C3, C5, C7a |

| C5 | ~7.5 (1H, t) | ~130 | C4, C6, C7 |

| C6 | ~7.7 (1H, t) | ~135 | C5, C7, C7a |

| C7 | ~7.9 (1H, d) | ~128 | C5, C6, C7a |

| C7a | - | ~132 | - |

| NH/NH₂⁺ | ~9.0-10.0 (br s) | - | C1 |

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) provides information about the molecule in its crystalline, solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a substance's physical properties. For this compound, ¹³C and ¹⁵N ssNMR (using techniques like Cross-Polarization Magic Angle Spinning, CP-MAS) would reveal the number of crystallographically inequivalent molecules in the unit cell and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety.

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula. For this compound, HRMS analysis (likely using Electrospray Ionization, ESI) would be used to detect the protonated molecule of the free base, [C₈H₇NO + H]⁺. The measured mass would be compared to the calculated mass to confirm the molecular formula C₈H₈NO⁺.

Illustrative HRMS Data Table Note: This table is an illustrative example of expected data format, not experimental results.

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) | Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 134.06004 | 134.06011 | 0.5 | C₈H₈NO |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion (the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Interpretation of the fragmentation pattern for Isobenzofuran-1(3H)-imine would help confirm the connectivity of the bicyclic core. Expected fragmentation pathways would likely involve the loss of small, stable neutral molecules such as HCN or CO, and cleavage of the five-membered ring.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates for every atom in the molecule (excluding hydrogens, which are often difficult to locate).

This analysis would provide incontrovertible proof of the molecular structure, including:

The exact connectivity of all atoms.

Precise bond lengths and bond angles.

The planarity of the aromatic ring and the conformation of the dihydro-furanimine ring.

The location of the chloride counter-ion and the nature of the hydrogen bonding between the iminium group (C=NH₂⁺) and the chloride ion.

Details of the crystal packing and any intermolecular interactions in the solid state.

The resulting crystal structure would serve as the ultimate reference for confirming the assignments made by other spectroscopic methods.

Illustrative X-ray Crystallography Data Table Note: This table is an illustrative example of expected data format, not experimental results.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~95.0 |

| Volume (ų) | ~850 |

| Z (Molecules/unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

The analysis of the vibrational spectra of this compound would be expected to reveal characteristic bands corresponding to its key structural features. For instance, the imine (C=N) stretching vibration is a critical diagnostic peak. In similar acyclic imines, this vibration typically appears in the 1690-1640 cm⁻¹ region of the IR spectrum. The presence of the isobenzofuran (B1246724) ring system and the protonation of the imine nitrogen to form the hydrochloride salt would likely shift this frequency.

Furthermore, the spectra would be characterized by vibrations of the benzene (B151609) ring, the furan (B31954) moiety, and the C-H bonds. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the corresponding bending vibrations would appear at lower frequencies. The C-O-C stretching of the furan ring would also produce a strong, characteristic band.

A comprehensive analysis would involve correlating the experimental IR and Raman data with theoretical calculations, often performed using Density Functional Theory (DFT). This computational approach aids in the definitive assignment of vibrational modes.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Imine (C=N) | Stretching | 1690 - 1640 |

| Aromatic C-H | Stretching | > 3000 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| C-O-C (ether) | Asymmetric Stretching | 1260 - 1000 |

| Benzene Ring | C=C Stretching | 1600 - 1450 |

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment (if chiral derivatives)

Should chiral derivatives of Isobenzofuran-1(3H)-imine be synthesized, chiroptical spectroscopy would be essential for determining their enantiomeric purity and absolute configuration. Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules.

The determination of enantiomeric excess (ee) is a critical application of chiroptical methods. For a chiral derivative of Isobenzofuran-1(3H)-imine, a CD spectrum would be recorded. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration of the major enantiomer. By comparing the CD spectrum of a sample of unknown ee to that of a pure enantiomer, the enantiomeric ratio can be precisely calculated.

For the assignment of absolute stereochemistry, the experimental CD spectrum can be compared to a spectrum predicted by quantum chemical calculations. This powerful combination of experimental and theoretical approaches allows for the unambiguous determination of the spatial arrangement of atoms in a chiral molecule.

Recent advancements have also seen the development of rapid screening protocols for determining the ee of chiral amines, which are structurally related to the imine functionality in the target compound. nih.gov These methods often involve the in-situ formation of a chiral complex that exhibits a strong CD signal, allowing for high-throughput analysis. nih.gov

Applications of Isobenzofuran 1 3h Imine Hydrochloride in Chemical Synthesis and Materials Science

Isobenzofuran-1(3H)-imine Hydrochloride as a Versatile Synthetic Building Block

The unique structure of this compound, featuring a reactive imine functional group coupled with a bicyclic isobenzofuran (B1246724) framework, positions it as a highly adaptable starting material for the synthesis of a wide array of more complex molecules.

Precursor in the Synthesis of Complex Heterocycles

The isobenzofuran-1(3H)-imine scaffold is a key intermediate in the formation of various heterocyclic systems. Research has demonstrated that derivatives of this compound can be readily synthesized and subsequently transformed into more intricate molecular architectures. For instance, (Z)-N-substituted isobenzofuran-1(3H)-imines can be prepared through a one-pot synthesis, highlighting the accessibility of this class of compounds for further chemical exploration.

One notable application is in the synthesis of oxazepine derivatives. Through an acid-catalyzed cycloaddition reaction, imine compounds can react with isobenzofuran-1(3H)-one to yield seven-membered 1,3-oxazepine rings. researchgate.net This transformation underscores the potential of the isobenzofuran-1(3H)-imine moiety to serve as a linchpin in the construction of larger, functionalized heterocyclic frameworks.

Furthermore, electrochemical methods have been developed for the synthesis of halogenated isobenzofuran-1-imines from o-alkynylbenzamides. This approach offers a regioselective and efficient route to functionalized imines that can act as precursors to a diverse range of substituted heterocycles.

Reagent in Diverse Organic Transformations

Beyond its role as a structural precursor, this compound and its derivatives can participate as reagents in a variety of organic reactions. The imine functionality is known for its reactivity towards nucleophiles and its participation in cycloaddition reactions.

For example, the reaction of imine compounds with isobenzofuran-1(3H)-one to form oxazepines is a clear demonstration of the reactive nature of the imine group within this scaffold. researchgate.net This reactivity allows for the introduction of molecular diversity and the construction of new carbon-heteroatom bonds. While direct studies on the hydrochloride salt are limited, the general reactivity of the isobenzofuran-1(3H)-imine structure suggests its potential utility in a range of synthetic transformations.

Role in Polymer Chemistry and Functional Material Design (as monomers, ligands, or intermediates)

While specific research detailing the use of this compound as a monomer in polymer synthesis is not extensively documented in publicly available literature, its structural motifs are relevant to materials science. The inherent reactivity of the imine group and the rigid isobenzofuran core suggest its potential as a building block for functional polymers. Commercial suppliers of this compound list it under "Polymer Science Material Building Blocks," indicating its potential utility in this field, though specific applications and research findings are not detailed. nih.gov

Applications as Probes in Chemical Reactivity Studies (excluding biological activity)

The reactivity of the isobenzofuran-1(3H)-imine core makes it a potential tool for studying chemical reaction mechanisms. The susceptibility of the imine bond to hydrolysis and nucleophilic attack, coupled with the potential for ring-opening of the furan (B31954) moiety, could be exploited to probe the conditions and mechanisms of various chemical transformations.

While specific studies employing this compound as a chemical probe are not widely reported, the fundamental reactivity of the isobenzofuranone structure has been a subject of interest. nih.govresearchgate.net The introduction of the imine functionality provides an additional reactive site that could be used to investigate reaction pathways and the influence of structural modifications on chemical reactivity.

Future Perspectives and Challenges in Isobenzofuran 1 3h Imine Hydrochloride Research

Emerging Synthetic Methodologies and Sustainable Production of the Compound

The development of efficient and environmentally benign synthetic routes to Isobenzofuran-1(3H)-imine hydrochloride is a primary area of future research. Traditional methods for the synthesis of the core isobenzofuran-1(3H)-imine structure often rely on harsh reagents and multi-step procedures. nih.govimjst.org Emerging methodologies are focusing on improving efficiency and sustainability.

One promising approach is the use of electrochemical synthesis . An electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been demonstrated for the synthesis of halogenated isobenzofuran-1-imines. rsc.org This method avoids the need for stoichiometric chemical oxidants, offering a greener alternative. rsc.org The resulting imine could then be converted to the hydrochloride salt through treatment with hydrochloric acid.

Another avenue for sustainable production involves the use of green catalysts and solvent-free conditions . For the related isobenzofuran-1(3H)-ones, methods utilizing sulphamic acid as a recyclable catalyst under solvent-free conditions have been developed. researchgate.net Similarly, sulfuric acid immobilized on silica (B1680970) has been employed for one-pot synthesis, offering the advantage of easy catalyst recovery and reuse. researchgate.net Adapting these catalytic systems for the synthesis of the imine hydrochloride would represent a significant step towards sustainable production. Microwave-assisted synthesis also presents a viable green chemistry approach, often leading to shorter reaction times and increased yields. researchgate.netnih.gov

Future research in this area should focus on developing one-pot procedures that directly yield this compound from readily available starting materials, minimizing waste and energy consumption. The exploration of biocatalysis could also offer a highly selective and environmentally friendly synthetic route.

| Synthetic Methodology | Key Advantages | Applicability to this compound | References |

| Electrochemical Synthesis | Avoids stoichiometric oxidants, mild reaction conditions. | Direct synthesis of halogenated precursors to the imine, followed by salt formation. | rsc.org |

| Green Catalysis (e.g., Sulphamic Acid) | Recyclable catalyst, solvent-free options. | Potentially adaptable from isobenzofuran-1(3H)-one synthesis. | researchgate.net |

| Immobilized Acid Catalysts | Easy catalyst recovery and reuse, solvent-free. | Adaptable from isobenzofuran-1(3H)-one synthesis for improved sustainability. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. | Can be applied to various steps in the synthesis to improve efficiency. | researchgate.netnih.gov |

Exploration of Unexplored Reactivity Pathways and Complex Mechanistic Insights

The reactivity of this compound is largely unexplored. The presence of the imine functionality and the strained isobenzofuran (B1246724) ring system suggests a rich and complex chemical behavior. The protonation of the imine nitrogen in the hydrochloride salt is expected to enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Future research should investigate the following reactivity pathways:

Cycloaddition Reactions: Isobenzofurans are known to be highly reactive dienes in Diels-Alder reactions. beilstein-journals.org The imine derivative could participate in various cycloaddition reactions, providing access to complex polycyclic nitrogen-containing heterocycles. For instance, the reaction with imines could lead to the formation of seven-membered 1,3-oxazepine rings. researchgate.net

Ring-Opening Reactions: The strained lactone-like structure of the isobenzofuran ring may be susceptible to ring-opening under certain conditions, leading to functionalized benzoic acid derivatives.

Reactions with Nucleophiles: The electrophilic imine carbon is a prime target for a wide range of nucleophiles. Investigating these reactions systematically could lead to the development of new synthetic methodologies for creating diverse molecular architectures. A one-step pathway to selenoisobenzofuran-1(3H)-imine derivatives through selenocyclization of olefinic amides has been reported, showcasing the potential for introducing heteroatoms. rsc.org

Rearrangement Reactions: The unique structure of the molecule could potentially undergo novel rearrangement reactions under thermal or catalytic conditions.

A deeper understanding of the reaction mechanisms is crucial for controlling the selectivity and efficiency of these transformations. Complex mechanistic insights can be gained through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction pathways and transition states, as has been done for related systems. arabjchem.org

Potential for Advanced Materials and Novel Functional Molecules

The inherent functionalities of this compound make it an attractive building block for the development of advanced materials and novel functional molecules.

In the realm of advanced materials , the planar aromatic structure and the presence of heteroatoms suggest potential applications in organic electronics. Derivatives of isobenzofuran have been investigated for their optical properties. researchgate.net The hydrochloride salt, with its potential for hydrogen bonding and ionic interactions, could influence the solid-state packing and, consequently, the material's electronic properties. Future work could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or nonlinear optical materials.

As a precursor to novel functional molecules , this compound holds significant promise. The isobenzofuran-1(3H)-one core is found in many biologically active natural products and synthetic compounds with activities ranging from antioxidant to antiplatelet agents. nih.gov While direct applications in drug design are excluded from this discussion, the underlying chemical scaffold is clearly a privileged structure. For instance, derivatives like 3-(methoxycarbonylmethylene)isobenzofuran-1-imines have been identified as a new class of potential herbicides, demonstrating the potential for developing functional molecules for agriculture. researchgate.net

The reactivity of the imine group can be exploited to attach various functional units, leading to the creation of:

Chemosensors: By incorporating a recognition moiety, the molecule could be designed to selectively bind to specific ions or molecules, with a detectable change in its optical or electrochemical properties.

Molecular Switches: The E/Z isomerization of the imine bond could be controlled by external stimuli like light or heat, leading to switchable molecular systems.

| Potential Application Area | Key Features of this compound | Future Research Direction | Related Findings |

| Advanced Materials | Planar aromatic system, heteroatoms, potential for hydrogen bonding. | Synthesis and characterization of polymers and coordination compounds incorporating the molecule. Investigation of electronic and optical properties. | researchgate.net |

| Novel Functional Molecules | Reactive imine group, privileged isobenzofuran scaffold. | Design and synthesis of derivatives for applications in agriculture (e.g., herbicides) and as chemosensors or molecular switches. | nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery (excluding drug design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound can greatly benefit from these computational tools. nih.govnih.govwipo.intmdpi.commdpi.com

Chemical Design and Synthesis Planning:

Retrosynthesis Prediction: AI algorithms can be trained on vast databases of chemical reactions to propose synthetic routes to this compound and its derivatives. This can help chemists identify novel and more efficient synthetic pathways.

Reaction Outcome Prediction: ML models can predict the products and yields of unknown reactions, accelerating the discovery of new reactivity pathways for the compound.

Property Prediction and Materials Discovery:

Quantitative Structure-Property Relationship (QSPR): ML models can be developed to predict the physical, chemical, and materials properties of derivatives of this compound based on their molecular structure. This can guide the design of new molecules with desired properties for specific applications, such as advanced materials with tailored electronic or optical characteristics.

Virtual Screening: High-throughput virtual screening using ML models can rapidly assess large libraries of virtual derivatives for their potential in various applications, prioritizing the most promising candidates for synthesis and experimental validation.

The primary challenge in applying AI and ML to a specific and relatively understudied compound like this compound is the lack of a large, high-quality dataset. Future efforts should focus on generating experimental data for this compound and its derivatives to train more accurate and reliable ML models. Collaborative efforts and data-sharing initiatives will be crucial in this regard.

Q & A

Basic: What are the optimal synthetic routes for Isobenzofuran-1(3H)-imine hydrochloride?

Methodological Answer:

The compound can be synthesized via imine-isoquinoline cyclization or Cu₂O-catalyzed reactions . For example, reacting imine intermediates with isobenzofuran-1(3H)-one under mild acidic conditions yields derivatives with high regioselectivity . Alternatively, Cu₂O catalysis enables cyclization of isocyanobenzyl alcohols, forming the deprotonated intermediate that is protonated to yield the target compound . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst loading (5–10 mol%).

Advanced: How do catalytic systems influence cyclization mechanisms in forming this compound?

Methodological Answer:

Catalytic systems like Cu₂O facilitate single-electron transfer (SET) mechanisms, promoting radical intermediates during cyclization . For instance, in Cu₂O-catalyzed reactions, the isocyanide group undergoes homolytic cleavage, forming a benzoxazine intermediate that rearranges to the desired product. Kinetic studies using in situ NMR or HPLC-MS can track intermediate formation . Optimizing catalyst loading (e.g., 5 mol% Cu₂O) and reaction time (4–12 hours) improves yields (>75%) while minimizing side products like 4H-3,1-benzoxazine .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Use a combination of:

- FT-IR : Confirm the presence of imine (C=N stretch at ~1640–1600 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- ¹H/¹³C NMR : Identify proton environments (e.g., imine proton at δ 8.2–8.5 ppm) and carbon connectivity .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8–12 minutes) .

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .